3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Overview
Description
3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a pyrrolidine ring, an oxazolidinone ring, and a pent-4-enoyl group
Mechanism of Action
Target of action
The compound “3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one” contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . Pyrrolidine derivatives have been reported to have various biological activities, including acting as selective androgen receptor modulators .
Biochemical pathways
Pyrrolidine derivatives have been reported to be involved in various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of action
Pyrrolidine derivatives can have various effects depending on their specific structures and targets .
Action environment
The action of “this compound” can be influenced by various environmental factors, such as pH and temperature, which can affect the stability of the compound and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves the construction of the pyrrolidine ring followed by the introduction of the oxazolidinone ring and the pent-4-enoyl group. One common method involves the reaction of a suitable pyrrolidine precursor with an oxazolidinone derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with a pyrrolidine ring and a carbonyl group.
Oxazolidin-2-one: A compound with an oxazolidinone ring, lacking the pyrrolidine and pent-4-enoyl groups.
Pent-4-enoyl derivatives: Compounds featuring the pent-4-enoyl group attached to different scaffolds.
Uniqueness
3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(1-pent-4-enoylpyrrolidin-3-yl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-3-4-11(15)13-6-5-10(9-13)14-7-8-17-12(14)16/h2,10H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYPODHTNPSPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)N2CCOC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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